molecular formula C7H12N2O2 B14501916 N-(2-Acetamidoethenyl)-N-methylacetamide CAS No. 63171-15-3

N-(2-Acetamidoethenyl)-N-methylacetamide

Cat. No.: B14501916
CAS No.: 63171-15-3
M. Wt: 156.18 g/mol
InChI Key: GVJSZGBLXZTSBK-UHFFFAOYSA-N
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Description

N-(2-Acetamidoethenyl)-N-methylacetamide is a substituted acetamide featuring an N-methyl group and a conjugated ethenyl bridge bearing an acetamido moiety. Acetamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity, solubility profiles, and reactivity . The ethenyl group in this compound may confer unique electronic properties, influencing its applications in polymerization or as a ligand in coordination chemistry.

Properties

CAS No.

63171-15-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

N-[2-[acetyl(methyl)amino]ethenyl]acetamide

InChI

InChI=1S/C7H12N2O2/c1-6(10)8-4-5-9(3)7(2)11/h4-5H,1-3H3,(H,8,10)

InChI Key

GVJSZGBLXZTSBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC=CN(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetamidoethenyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with an appropriate acetamidoethenyl precursor. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetamidoethenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: The acetamido group can participate in substitution reactions, where other functional groups replace the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2-acetamidoethyl)-N-methylacetamide.

Scientific Research Applications

N-(2-Acetamidoethenyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Acetamidoethenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Molecular Formula Key Features
N-(2-Acetamidoethenyl)-N-methylacetamide N-methyl, ethenyl bridge with acetamido C₇H₁₂N₂O₂ Conjugated system; potential for π-π interactions and polymerization .
N-Methylacetamide (Standard) N-methyl, simple acetamide C₃H₇NO Planar amide group; used in vibrational spectroscopy studies .
N-(2-Hydroxyethyl)acetamide N-methyl, hydroxyethyl C₄H₉NO₂ Hydrophilic due to -OH; used in cosmetics and solvents .
2-Chloro-N-methylacetamide N-methyl, chloro substituent C₃H₆ClNO Electrophilic Cl; reactive in nucleophilic substitutions .
N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide Thiophene-cyan, ethyl linker C₁₀H₁₃N₃OS Heterocyclic aromaticity; applications in optoelectronics .

Key Observations :

  • Electronic Effects : The ethenyl-acetamido group in the target compound introduces conjugation, enhancing electron delocalization compared to simpler analogs like N-methylacetamide. This could improve its utility in conductive polymers or photochemical applications .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl in N-(2-Hydroxyethyl)acetamide) increase water solubility, whereas the target compound’s ethenyl group may reduce polarity, favoring organic solvent compatibility .
  • Reactivity : Chloro-substituted analogs exhibit electrophilic reactivity, while the acetamidoethenyl group may participate in Michael additions or Diels-Alder reactions due to its unsaturated structure .
Spectroscopic and Physical Properties
  • Vibrational Spectroscopy : N-Methylacetamide exhibits characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. The target compound’s ethenyl group may shift these bands due to conjugation .
  • Thermal Stability: Branched analogs like N-Acetyl-N-(2-methylpropyl)acetamide (C₈H₁₅NO₂) show higher thermal stability (decomposition >200°C) compared to linear structures, suggesting similar resilience for the target compound .
  • Melting/Boiling Points : N-Methylacetamide melts at 28–30°C, while bulkier derivatives (e.g., N-(2-Methoxyphenyl)acetamide) exhibit higher melting points (~120°C) due to crystal packing .

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